molecular formula C6H11NO2 B13469680 4,4-Dimethylazetidine-2-carboxylic acid

4,4-Dimethylazetidine-2-carboxylic acid

Katalognummer: B13469680
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: NTNXDODATBOCJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethylazetidine-2-carboxylic acid is a unique organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the carboxylic acid functional group and the dimethyl substitution at the 4-position makes this compound particularly interesting for various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable amine with a dihalide, followed by cyclization to form the azetidine ring. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the cyclization and functionalization processes .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Dimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4,4-Dimethylazetidine-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 4,4-Dimethylazetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the azetidine ring can engage in ring-opening reactions under certain conditions. These interactions can influence various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4,4-Dimethylazetidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly valuable in synthetic chemistry and potential therapeutic applications .

Eigenschaften

Molekularformel

C6H11NO2

Molekulargewicht

129.16 g/mol

IUPAC-Name

4,4-dimethylazetidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-6(2)3-4(7-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)

InChI-Schlüssel

NTNXDODATBOCJH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(N1)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.